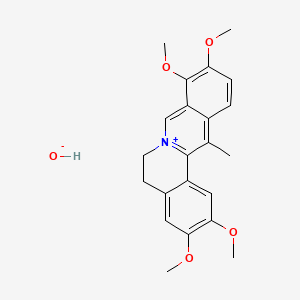
Dehydrocorydaline (hydroxyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrocorydaline (hydroxyl) is a quaternary alkaloid derived from the Corydalis species, particularly Corydalis yanhusuo. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cardioprotective effects .
準備方法
合成経路と反応条件: デヒドロコリダリン(ヒドロキシル)は、コリダリス属を含むさまざまな化学反応を通じて合成できます。 抽出プロセスには、通常、質量分析(MS)と組み合わせた高速液体クロマトグラフィー(HPLC)を使用して化合物を分離および精製することが含まれます .
工業生産方法: デヒドロコリダリン(ヒドロキシル)の工業生産には、メタノールなどの溶媒を使用してヤフスオ(Corydalis yanhusuo)から大規模に抽出することが含まれます。 次に、抽出物を結晶化やクロマトグラフィーなどの精製プロセスにかけて、純粋な化合物を得ます .
化学反応の分析
Hydroxylation
Dehydrocorydaline can undergo hydroxylation, which introduces additional hydroxyl groups into the molecule. Hydroxylation reactions are typically performed under controlled conditions to prevent degradation of sensitive functional groups.
Involvement of Electrophilic Aromatic Substitution or Nucleophilic Attack Mechanisms
Mechanistic studies suggest that the reactions may involve intermediates formed through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Other Chemical Reactions
Dehydrocorydaline can participate in various chemical reactions typical of alkaloids. These reactions are typically performed under controlled conditions to prevent degradation of sensitive functional groups. Mechanistic studies suggest that the reactions may involve intermediates formed through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Antibacterial Activity and Mechanism
Dehydrocorydaline has shown antibacterial activity against Listeria monocytogenes, a foodborne pathogen . Proteomic analysis demonstrated that dehydrocorydaline has multiple targets, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .
Metabolism of Dehydrocorydaline
In vivo studies on rats identified 18 metabolites of dehydrocorydaline (DHC) in bile and 9 in plasma . The metabolites were generated by O-demethylation, O-demethylation followed by glucuronidation or sulfation, di-hydroxylation, and dehydrogenation .
Table 1. Mass spectrometry (MS2) data of dehydrocorydaline (DHC) and its metabolites
| No. | Parent Ion m/z | Retention Time (min) | Formula | Product Ions (MS2) |
|---|---|---|---|---|
| DHC | 366 | 28.4 | C22H24NO4+ | 351, 350, 334, 322, 308, 290, 278 |
| M1, M2, M3, M4 | 352 | 15.0, 15.9, 16.7, 19.5 | C21H22NO4+ | 337, 336, 322, 309, 308, 293 |
| M5, M6, M7 | 528 | 4.4, 5.0, 5.5 | C27H30NO10+ | 352, 337, 322 308, 293 |
| M8, M9, M10 | 432 | 10.9, 12.4, 16.0 | C21H22NSO7+ | 352, 337, 322, 308, 293 |
Dehydrocorydaline and Myocardial Injury
Dehydrocorydaline (Deh) has been shown to protect against sepsis-induced myocardial injury by modulating inflammation and oxidative stress . Deh inhibits the activation of the TRAF6/NF-κB pathway, reducing the levels of inflammatory factors and mitigating oxidative stress .
科学的研究の応用
Medicinal Applications
1.1 Antiviral Activity
Dehydrocorydaline has been investigated for its antiviral properties, particularly against the hepatitis B virus. Research indicates that it can be utilized in the production of medicaments aimed at resisting hepatitis B surface antigen and hepatitis B e antigen, showcasing significant antiviral activity .
1.2 Antibacterial Properties
Recent studies have identified dehydrocorydaline as a potent antibacterial agent against Listeria monocytogenes, a foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL. Its antibacterial mechanism involves dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility . This multi-targeting capability positions dehydrocorydaline as a promising candidate for developing new antibacterial therapies.
1.3 Anti-inflammatory Effects
Dehydrocorydaline has demonstrated anti-inflammatory properties in various experimental models. For instance, it has been shown to reduce formalin-induced paw edema in mice, indicating its potential use in treating inflammatory pain . The compound appears to modulate inflammatory cytokines and may act through opioid receptor pathways, suggesting its utility in pain management strategies.
Cardiovascular Applications
2.1 Cardioprotective Effects
Research has highlighted dehydrocorydaline's cardioprotective effects, particularly in improving hypoxia tolerance and enhancing coronary blood flow in animal models . These findings suggest that dehydrocorydaline could be beneficial in managing coronary heart diseases by expanding coronary arteries and increasing blood supply to the heart.
Table 1: Summary of Key Research Findings on Dehydrocorydaline
作用機序
デヒドロコリダリン(ヒドロキシル)は、複数の分子標的と経路を通じて効果を発揮します。
類似化合物との比較
デヒドロコリダリン(ヒドロキシル)は、ベルベリンなどの他の化合物を含むイソキノリンアルカロイドのクラスに属します。
ベルベリン: 抗菌および抗炎症特性で知られています。
パルマチン: 抗菌および抗炎症活性などの同様の薬理学的効果を示します。
コプチシン: 顕著な抗菌特性を持つ別のイソキノリンアルカロイド.
独自性: デヒドロコリダリン(ヒドロキシル)は、複数の経路を調節する能力により、幅広い薬理学的効果を発揮できるため、多面的標的化メカニズムによって際立っています。 その多様な経路調節能力により、さまざまな治療用途に適した汎用性の高い化合物となっています .
特性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide |
InChI |
InChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1 |
InChIキー |
VABDSZRJMKHGCS-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















